molecular formula C16H16N2O2S B4013363 1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B4013363
M. Wt: 300.4 g/mol
InChI Key: NKSBSHYOAZMLSD-UHFFFAOYSA-N
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Description

1-[5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring fused with a thiophene ring and a methoxyphenyl group. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and material science .

Preparation Methods

The synthesis of 1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the cyclization of 3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with hydrazine hydrate in an acetic acid medium . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other pyrazole and thiophene derivatives, such as:

These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical and biological properties.

Biological Activity

1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties, supported by relevant research findings.

Chemical Structure

The compound features a complex structure that includes a pyrazole ring, a methoxyphenyl group, and a thiophene moiety. Its IUPAC name is this compound, and its molecular formula is C14H15N3OS.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler organic precursors. The general synthetic route includes:

  • Formation of the Pyrazole Ring : The initial step often involves the condensation of hydrazine with appropriate carbonyl compounds.
  • Introduction of the Thiophene : This is achieved through electrophilic substitution reactions.
  • Final Modifications : The methoxy group is introduced via methylation reactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, a study demonstrated that derivatives of pyrazole showed effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In vitro studies showed that it can induce apoptosis in cancer cell lines by activating caspase pathways. A notable case study involved the treatment of breast cancer cells where the compound significantly reduced cell viability .

Anti-inflammatory Effects

Another area of interest is the compound's anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis .

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) in low micromolar range .
Anticancer Activity Induced apoptosis in breast cancer cell lines with IC50 values indicating potent cytotoxicity .
Anti-inflammatory Effects Reduced levels of TNF-alpha and IL-6 in animal models of inflammation .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound could act on specific receptors linked to cancer cell proliferation.

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11(19)18-15(12-5-7-13(20-2)8-6-12)10-14(17-18)16-4-3-9-21-16/h3-9,15H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSBSHYOAZMLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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